6-Bromo-5-methyl-1h-benzo[d]imidazol-2-amine
Description
Properties
IUPAC Name |
5-bromo-6-methyl-1H-benzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-4-2-6-7(3-5(4)9)12-8(10)11-6/h2-3H,1H3,(H3,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHREOPKVCHIMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)N=C(N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine is a compound of increasing interest in pharmaceutical research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
The molecular formula of this compound is C8H7BrN2, and it has a molecular weight of approximately 215.06 g/mol. The compound features a bromine atom at the 6-position and a methyl group at the 5-position of the benzimidazole ring, which is essential for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. Research indicates that this compound can induce apoptosis in cancer cell lines, such as MCF cells, with an IC50 value around 25.72 ± 3.95 μM. In vivo studies demonstrated significant tumor growth suppression in mice treated with this compound, suggesting its potential as an anticancer agent .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various bacterial strains. For instance, derivatives of benzimidazole were reported to exhibit significant inhibitory effects against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values for these activities often range from 0.015 mg/mL to 500 mg/mL depending on the specific derivative and bacterial strain tested .
Anti-inflammatory Effects
Benzimidazole derivatives have been studied for their anti-inflammatory properties as well. They have been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. The inhibition rates can reach up to 85% at specific concentrations, indicating their potential utility in treating inflammatory conditions .
Table: Summary of Biological Activities
Case Studies
- Anticancer Efficacy : A study involving tumor-bearing mice demonstrated that treatment with this compound resulted in significant tumor size reduction compared to control groups, emphasizing its potential as a chemotherapeutic agent.
- Antimicrobial Testing : Various derivatives were tested against clinical isolates of bacteria, revealing that those containing the benzimidazole core exhibited enhanced activity compared to traditional antibiotics.
Comparison with Similar Compounds
Structural Characterization
Key spectroscopic data for related compounds include:
- 1H-NMR shifts : Methyl groups (δ ~2.34 ppm) and aromatic protons (δ ~7.12–8.60 ppm) are consistent across analogs .
- 13C-NMR : Substituents like bromine and methyl groups alter electron density, as seen in carbon chemical shifts (e.g., δ 158.42 for amine-linked carbons) .
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
